4-Bromo-2-methyl-5-nitroaniline
Overview
Description
4-Bromo-2-methyl-5-nitroaniline is a chemical compound with the empirical formula C7H7BrN2O2 . It has a molecular weight of 231.05 and is typically sold in solid form .
Synthesis Analysis
The synthesis of 4-Bromo-2-methyl-5-nitroaniline can be achieved through a multistep process . The direct bromination of aniline can lead to a variety of polybrominated and oxidized products . Direct nitration also leads to oxidized products . Therefore, the synthesis of this compound requires careful control of the reaction conditions .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-5-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitro group . The SMILES string for this compound isCC1=CC(N)=C(N+=O)C=C1Br
. Physical And Chemical Properties Analysis
4-Bromo-2-methyl-5-nitroaniline is a solid compound . It has a molecular weight of 231.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
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Synthesis of Reagents
- Summary of Application : 4-Bromo-2-methyl-5-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide .
- Results or Outcomes : The outcomes of such research could potentially lead to the development of new reagents that can be used in a variety of chemical reactions .
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Preparation of Nitro Compounds
- Summary of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Methods of Application : The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
- Results or Outcomes : The outcomes of such research could potentially lead to the development of new nitro compounds .
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Synthesis of Novel Telmisartan-Glitazone Hybrid Analogs
- Summary of Application : 4-Bromo-2-methyl-5-nitroaniline is used in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
- Results or Outcomes : The outcomes of such research could potentially lead to the development of new therapeutic drugs for the treatment of metabolic syndrome .
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Synthesis of 1H-Benzimidazole-5-carboxylic Acid
Safety And Hazards
4-Bromo-2-methyl-5-nitroaniline is classified as a combustible solid . It does not have a flash point . It is recommended to handle this compound with personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation . It is also advised to store it in a dry, cool, and well-ventilated place, and keep the container tightly closed .
properties
IUPAC Name |
4-bromo-2-methyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSOWZDCHBKTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565107 | |
Record name | 4-Bromo-2-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-nitroaniline | |
CAS RN |
71785-48-3 | |
Record name | 4-Bromo-2-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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